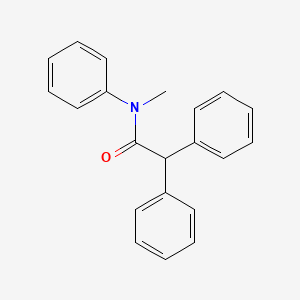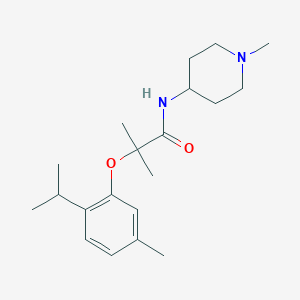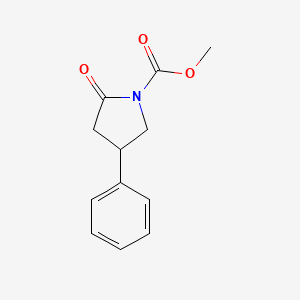![molecular formula C18H21NO6 B5125073 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene, also known as NPEB, is a chemical compound that is used in scientific research. This compound belongs to the class of benzene derivatives and is known for its potential application in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene involves its binding to the allosteric site of mGluR5. This binding leads to a conformational change in the receptor, which results in the inhibition of its activity. This inhibition leads to a decrease in the release of various neurotransmitters, including glutamate, dopamine, and GABA. This decrease in neurotransmitter release can have various physiological effects, including the modulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have various biochemical and physiological effects. These effects include the modulation of synaptic plasticity, learning, and memory. 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have potential therapeutic effects in various neurological disorders, including addiction and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene in lab experiments is its high selectivity for mGluR5. This selectivity allows for the specific modulation of mGluR5 activity, which can provide valuable insights into its role in various physiological processes. However, one of the limitations of using 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene is its potential off-target effects. 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have some activity at other receptors, including mGluR1 and mGluR2/3. This off-target activity can complicate the interpretation of the results obtained from lab experiments.
Future Directions
There are several future directions for the study of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene. One potential direction is the development of more selective mGluR5 antagonists. These compounds could provide more specific modulation of mGluR5 activity, which could lead to a better understanding of its role in various neurological disorders. Another potential direction is the investigation of the potential therapeutic effects of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene in various neurological disorders, including addiction and Parkinson's disease. Finally, the use of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene in combination with other compounds could provide valuable insights into the complex interactions between different neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene involves the reaction of 1,3-dibromo-2-(4-nitrophenoxy)propane with sodium ethoxide in ethanol. This reaction leads to the formation of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene as a white solid, which can be purified by recrystallization.
Scientific Research Applications
1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been extensively studied for its potential use as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have a high affinity for mGluR5 and can selectively block its activity. This property makes 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene a valuable tool for studying the role of mGluR5 in various neurological disorders, including depression, anxiety, and addiction.
properties
IUPAC Name |
1-ethoxy-3-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-2-23-17-4-3-5-18(14-17)25-13-11-22-10-12-24-16-8-6-15(7-9-16)19(20)21/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYILZQGEDDBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)


![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)